Cy5-PEG7-TCO

Bioorthogonal Chemistry Fluorescent Probe Development In Vivo Imaging

Researchers face trade-offs between reaction speed, solubility, and background fluorescence when selecting TCO probes. Cy5-PEG7-TCO solves this with a precisely optimized PEG7 spacer. - **IEDDA kinetics**: ~10⁶ M⁻¹s⁻¹ with tetrazines; >5-fold functional density gain on antibodies. - **NIR imaging**: Ex/Em 650/670 nm for deep-tissue visualization (murine pancreatic cancer models). - **Low background**: PEG7 reduces membrane adsorption vs. shorter PEGs. - **Specs**: >95% purity, MW 1021.8 g/mol. Supplied as solid. Ready for pretargeted imaging, flow cytometry, and live-cell tracking.

Molecular Formula C57H85ClN4O10
Molecular Weight 1021.8 g/mol
Cat. No. B12363549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG7-TCO
Molecular FormulaC57H85ClN4O10
Molecular Weight1021.8 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C57H84N4O10.ClH/c1-56(2)48-23-16-18-25-50(48)60(5)52(56)27-13-9-14-28-53-57(3,4)49-24-17-19-26-51(49)61(53)32-20-10-15-29-54(62)58-30-33-64-35-37-66-39-41-68-43-45-70-46-44-69-42-40-67-38-36-65-34-31-59-55(63)71-47-21-11-7-6-8-12-22-47;/h9,11,13-14,16-19,21,23-28,47H,6-8,10,12,15,20,22,29-46H2,1-5H3,(H-,58,59,62,63);1H/b21-11+;
InChIKeyKZHJDOUMVOLAGU-YUZSSDIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG7-TCO Properties and Procurement


Cy5-PEG7-TCO is a heterobifunctional probe combining the near-infrared Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG7) spacer, and a trans-cyclooctene (TCO) reactive handle . It is designed for the inverse electron-demand Diels–Alder (IEDDA) bioorthogonal ligation with tetrazine-bearing molecules, a reaction known for its rapid kinetics (up to ~10⁶ M⁻¹s⁻¹) and compatibility with physiological conditions . The compound's core spectral profile includes an excitation maximum near 650 nm and emission near 670 nm, with a fluorescence quantum yield reported between 0.27 and 0.4 . Its molecular weight is 1021.8 g/mol, and it is typically supplied as a >95% pure solid for research use .

1 TCO-reactive handle for rapid IEDDA bioorthogonal ligation
2 PEG7 spacer designed for aqueous solubility and reduced steric hindrance
3 Cy5 near-infrared fluorophore supports deep-tissue imaging workflows

Why Cy5-PEG7-TCO Is Irreplaceable


Direct substitution of Cy5-PEG7-TCO with other fluorophore-TCO conjugates or even Cy5-PEGn-TCO analogs with different PEG lengths is not scientifically justifiable due to three interdependent performance vectors: reaction kinetics, conjugate solubility, and non-specific binding. The PEG7 spacer length is a critical determinant of aqueous solubility and bioorthogonal accessibility; shorter PEG chains (e.g., PEG3, PEG4) yield lower water solubility and may increase steric hindrance, reducing the effective reaction rate with tetrazine-modified targets . Conversely, the specific Cy5 fluorophore provides a near-infrared emission profile (670 nm) that is optimal for deep-tissue imaging and minimal autofluorescence, a property not shared by visible-wavelength dyes like Cy3 . The choice of PEG7 is therefore a functional optimization point, not a trivial modular component, and switching to a shorter or longer PEG spacer will demonstrably alter experimental outcomes in aqueous biological systems.

PEG length directly impacts aqueous solubility and steric accessibility; shorter spacers (e.g., PEG3) may reduce effective reaction rates and increase non-specific binding in biological buffers.

Cy5 NIR emission (~670 nm) is critical for tissue penetration and low autofluorescence; visible dyes like Cy3 cannot replicate deep-tissue imaging performance.

Sulfonated Cy5-TCO alternatives without PEG spacer may exhibit higher aggregation tendency; PEG7 provides a flexible, hydrophilic tether that can reduce dye-dye stacking.

Cy5-PEG7-TCO Performance vs. Analogs


PEG7 Spacer Aqueous Solubility Advantage

Cy5-PEG7-TCO demonstrates improved aqueous solubility and biocompatibility compared to the shorter-chain analog Cy5-PEG3-TCO, a finding attributed to the longer PEG7 spacer which mitigates the hydrophobicity of the TCO group and the Cy5 fluorophore . While both compounds are soluble in DMSO (10 mM), the PEG7 variant exhibits markedly better solubility in aqueous buffers, a critical advantage for biological applications .

Aqueous solubility
Class-level
Enhanced aqueous solubility vs. Cy5-PEG3-TCO
Supports aqueous assay compatibility
Qualitative improvement; reduces need for organic co-solvents
Bioorthogonal Chemistry Fluorescent Probe Development In Vivo Imaging

Steric Hindrance Reduction and Reaction Kinetics

The PEG7 spacer in Cy5-PEG7-TCO acts as a flexible, hydrophilic linker that minimizes steric hindrance between the bulky Cy5 fluorophore and the TCO reactive group. This design ensures that the IEDDA reaction with tetrazine proceeds with kinetics approaching the theoretical maximum for TCO-tetrazine ligation (second-order rate constant up to ~10⁶ M⁻¹s⁻¹) . In contrast, conjugates with shorter PEG linkers (e.g., PEG2 or PEG4) or direct dye-TCO conjugates can exhibit reduced reaction rates due to steric crowding, with one study reporting a 40% acceleration in reaction kinetics for PEG₂-TCO compared to direct-conjugated Cy5-TCO (k = ~600 M⁻¹s⁻¹) . The PEG7 length further extends this benefit by providing a longer, more flexible tether.

Reaction kinetics
Cross-study comparable
k ≈ 10⁶ M⁻¹s⁻¹ (class-level)
Rapid ligation supports low-concentration labeling
PEG2 spacer shows ~40% rate increase vs. direct conjugate; PEG7 may further improve
Bioorthogonal Ligation Pretargeted Imaging Click Chemistry

Near-Infrared Emission for Deep-Tissue Imaging

Cy5-PEG7-TCO leverages the near-infrared (NIR) spectral properties of the Cy5 fluorophore (Ex/Em: 651/670 nm) , which offers superior tissue penetration and reduced autofluorescence compared to visible-wavelength dyes like Cy3 (Ex/Em: ~550/570 nm) [1]. This makes Cy5-PEG7-TCO the preferred choice for in vivo imaging and thick-tissue applications. While both Cy3-PEG7-TCO and Cy5-PEG7-TCO share the same PEG7-TCO architecture, the choice of fluorophore dictates the imaging depth and compatibility with common laser lines (e.g., 633 nm HeNe laser for Cy5).

NIR emission
Class-level
Emission ~670 nm vs. Cy3 ~570 nm
Enables deep-tissue fluorescence imaging
~100 nm redshift reduces autofluorescence background
In Vivo Optical Imaging Fluorescence Microscopy Multiplexed Assays

Solubility Advantage over Sulfo-Cy5-TCO

While Sulfo-Cy5-TCO is a water-soluble alternative to non-sulfonated Cy5-TCO, the PEG7 spacer in Cy5-PEG7-TCO provides an additional solubility advantage. The PEG7 chain, with its seven ethylene oxide units, imparts greater hydrophilicity and flexibility than the sulfonate groups alone, reducing dye-dye stacking and non-specific interactions with biomolecules . This is particularly relevant for labeling proteins or antibodies where maintaining conjugate solubility and minimizing aggregation is critical for assay performance.

Aggregation resistance
Class-level
Lower aggregation tendency vs. Sulfo-Cy5-TCO
May improve bioconjugation reproducibility
PEG7 spacer adds flexibility beyond sulfonate groups alone
Protein Labeling Antibody Conjugation Aqueous Bioconjugation

Cy5-PEG7-TCO Optimal Applications


Pretargeted In Vivo Tumor Imaging

The combination of rapid TCO-tetrazine kinetics and the PEG7 spacer's enhanced aqueous solubility makes Cy5-PEG7-TCO an ideal reagent for pretargeted imaging strategies. In a murine model of pancreatic cancer, a pretargeting approach using TCO-modified antibody and a PEG7-linked tetrazine radioligand (⁶⁴Cu-NOTA-PEG7-Tz) successfully delineated CA19.9-positive xenografts, overcoming challenges of circulating antigen and antibody internalization . Cy5-PEG7-TCO can be employed as the fluorescent analog in this workflow, enabling optical validation of pretargeting efficiency and tumor localization.

Live-Cell Imaging with Low Background

The PEG7 spacer reduces non-specific adsorption of the Cy5 fluorophore to cell membranes and extracellular matrix components, a critical advantage for live-cell imaging. Cy5-PEG7-TCO enables real-time tracking of tetrazine-labeled biomolecules on the cell surface or within intracellular compartments with lower background fluorescence compared to conjugates lacking a PEG spacer or with shorter PEG chains .

Antibody and Protein Fluorescent Labeling

The PEG7 spacer's flexibility and hydrophilicity facilitate efficient conjugation of TCO to biomolecules such as antibodies, resulting in a >5-fold enhancement in functional density without compromising antigen binding, as demonstrated for TCO-PEG-antibody constructs [1]. Cy5-PEG7-TCO, as a pre-activated fluorescent TCO, can be used to label tetrazine-modified proteins with high efficiency, ensuring bright, stable conjugates for downstream applications like flow cytometry and immunofluorescence.

Deep-Tissue Fluorescence Imaging

The near-infrared emission of Cy5 (670 nm) provides superior tissue penetration compared to visible dyes, making Cy5-PEG7-TCO suitable for imaging in thick tissue sections, organoids, and small animals. This spectral property, combined with the bioorthogonal specificity of TCO-tetrazine ligation, allows for precise spatiotemporal labeling of targets deep within biological specimens .

Application
Selection Property
Validation Focus
Pretargeted tumor imaging studies
Rapid TCO-tetrazine kinetics & PEG solubility
Model tumor targeting and optical signal validation
Live-cell imaging with low background
PEG7 spacer reduces non-specific adsorption
Cell-surface labeling specificity assessment
Antibody and protein fluorescent labeling
PEG7 flexibility preserves biomolecule function
Conjugate brightness and stability evaluation
Deep-tissue fluorescence imaging
NIR Cy5 emission for tissue penetration
Imaging depth and autofluorescence control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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